
4-Chloro-5,7-difluoroquinoline
説明
4-Chloro-5,7-difluoroquinoline is a chemical compound with the linear formula C9H4ClF2N . It is used as a chemical intermediate .
Synthesis Analysis
Fluorinated quinolines, such as 4-Chloro-5,7-difluoroquinoline, can be synthesized through a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The molecular formula of 4-Chloro-5,7-difluoroquinoline is C9H4ClF2N . The average mass is 199.585 Da and the monoisotopic mass is 199.000031 Da .
Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .
科学的研究の応用
Interaction with Ammonia
Skolyapova et al. (2017) explored the interaction of polyfluorinated 2-chloroquinolines, including 5,7-difluoro-2-chloroquinolines, with ammonia. This study is significant for understanding the synthesis of halogen-containing aminoquinolines, a process relevant in pharmaceutical chemistry (Skolyapova et al., 2017).
Chloroquine Derivatives
Njaria et al. (2015) reviewed the patents describing chloroquine (CQ) and its derivatives, highlighting the chemical structures, biological evaluation, and potential therapeutic applications. 4-Chloro-5,7-difluoroquinoline, as a related compound, is part of this class that has seen repurposing in managing various diseases beyond its initial antimalarial use (Njaria et al., 2015).
Cytotoxicity Evaluation
Zhang et al. (2007) synthesized 4-aminoquinoline derivatives from 4-chloro-7-substituted-quinolines, including 4-chloro-5,7-difluoroquinoline, and evaluated their cytotoxic effects on human breast tumor cell lines. This research contributes to understanding the potential of 4-chloro-5,7-difluoroquinoline in developing new anticancer agents (Zhang et al., 2007).
Antimalarial and Antiviral Activities
Mizuta et al. (2023) reported on the structural functionalization of 7-chloro-4-aminoquinoline derivatives, including studies on 4-chloro-5,7-difluoroquinoline, for their anti-malarial and anti-viral properties. This research provides insights into the drug discovery process for malaria and virus co-infection treatments (Mizuta et al., 2023).
Antibacterial Properties
Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives, including compounds related to 4-chloro-5,7-difluoroquinoline, to investigate their antibacterial properties. This study contributes to the development of new antibacterial agents (Al-Hiari et al., 2007).
Antioxidative/Prooxidative Effects
Liu et al. (2002) studied the relationship between the structure of 4-hydroxyquinoline derivatives and their antioxidative or prooxidative effects, including compounds similar to 4-chloro-5,7-difluoroquinoline. This research is valuable for understanding the potential use of these compounds as antioxidant drugs (Liu et al., 2002).
Antimicrobial Studies and Quantum Chemical Calculations
Murugavel et al. (2017) focused on the synthesis and characterization of 4-chloro-8-methoxyquinoline-2(1H)-one, a compound related to 4-chloro-5,7-difluoroquinoline. Their study includes antimicrobial studies and quantum chemical calculations, contributing to the understanding of antimicrobial activity and molecular properties of such compounds (Murugavel et al., 2017).
Computational Studies for COVID-19 Treatment
Vaidya and Vyas (2020) conducted computational studies on chloroquine metabolites, including structures similar to 4-chloro-5,7-difluoroquinoline, as potential candidates for COVID-19 treatment. This research highlights the importance of computational approaches in drug discovery during pandemics (Vaidya & Vyas, 2020).
Synthesis and Cytotoxic Evaluation
Kouznetsov et al. (2016) synthesized new 7-chloro-4-phenoxyquinoline derivatives, akin to 4-chloro-5,7-difluoroquinoline, and evaluated their cytotoxicity against various human cancer cell lines. This research aids in the development of new antitumor drugs (Kouznetsov et al., 2016).
Safety and Hazards
特性
IUPAC Name |
4-chloro-5,7-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTFMBZVSQOTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656128 | |
| Record name | 4-Chloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,7-difluoroquinoline | |
CAS RN |
874831-46-6 | |
| Record name | 4-Chloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874831-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1486500.png)
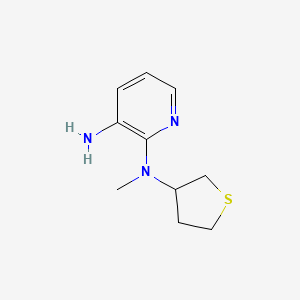
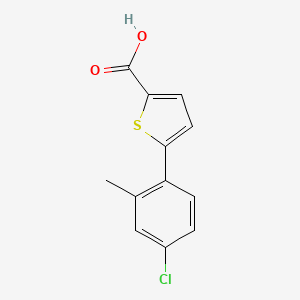
amine](/img/structure/B1486506.png)

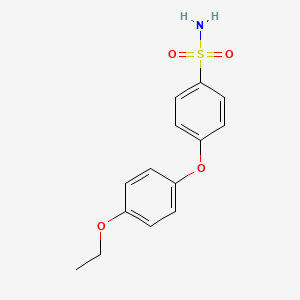

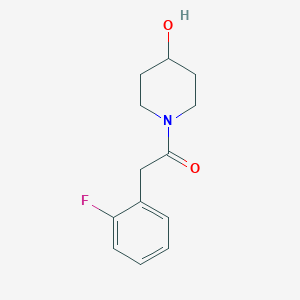

![N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1486518.png)
![3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1486519.png)
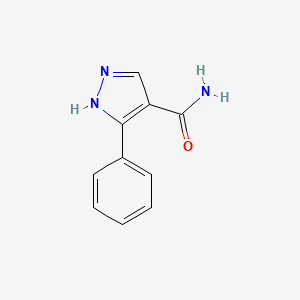
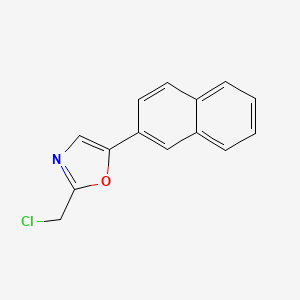
amine](/img/structure/B1486523.png)